N-((1-(3-cyanopyrazin-2-yl)piperidin-4-yl)methyl)-2-(thiophen-2-yl)acetamide

Description

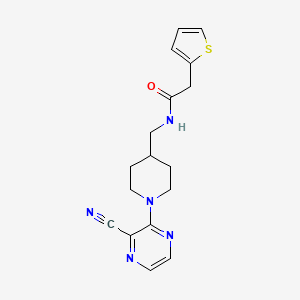

N-((1-(3-Cyanopyrazin-2-yl)piperidin-4-yl)methyl)-2-(thiophen-2-yl)acetamide is a heterocyclic compound featuring a pyrazine core substituted with a cyano group at the 3-position, a piperidine ring linked via a methylene bridge, and an acetamide moiety bearing a thiophen-2-yl group.

Properties

IUPAC Name |

N-[[1-(3-cyanopyrazin-2-yl)piperidin-4-yl]methyl]-2-thiophen-2-ylacetamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H19N5OS/c18-11-15-17(20-6-5-19-15)22-7-3-13(4-8-22)12-21-16(23)10-14-2-1-9-24-14/h1-2,5-6,9,13H,3-4,7-8,10,12H2,(H,21,23) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MSCAEMXMNRJYHU-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN(CCC1CNC(=O)CC2=CC=CS2)C3=NC=CN=C3C#N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H19N5OS | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

341.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

N-((1-(3-cyanopyrazin-2-yl)piperidin-4-yl)methyl)-2-(thiophen-2-yl)acetamide is a complex organic compound with potential pharmacological applications. Its unique structural features, including a piperidine ring, a cyanopyrazine moiety, and a thiophene substituent, suggest diverse biological activities. This article explores its biological activity, synthesis, and potential therapeutic implications based on available research.

Structural Characteristics

The compound's structure can be represented as follows:

This structure indicates the presence of multiple functional groups that may interact with various biological targets.

1. Receptor Interaction

Research indicates that this compound may act as an antagonist at muscarinic receptors, particularly M4 receptors. This interaction could modulate neurological signaling pathways, making it relevant for studies related to neurodegenerative diseases and potential therapeutic applications in treating conditions such as Alzheimer's disease.

2. Enzyme Inhibition

Similar compounds have demonstrated inhibitory effects on enzymes associated with neurodegenerative disorders, such as acetylcholinesterase and butyrylcholinesterase. The potential for this compound to exhibit similar properties warrants further investigation .

Synthesis Methodology

The synthesis of this compound typically involves several steps:

- Formation of Piperidine Derivative : The initial step involves synthesizing the piperidine derivative through standard organic reactions.

- Cyanopyrazine Integration : The integration of the cyanopyrazine moiety is achieved via nucleophilic substitution reactions.

- Thiophene Acetylation : Finally, the thiophene group is introduced through acylation methods.

These steps may utilize various reagents and solvents to optimize yield and purity .

Case Study 1: Neuropharmacological Effects

In a study assessing the neuropharmacological effects of similar compounds, researchers found that modifications to the piperidine structure significantly influenced receptor binding affinities and enzyme inhibition rates. The study concluded that compounds with similar structural motifs could be promising candidates for further development in treating neurological disorders.

Case Study 2: Antioxidant Activity

Another research project evaluated the antioxidant properties of compounds related to this compound. Results indicated that these compounds exhibited significant radical scavenging activity, suggesting potential applications in oxidative stress-related conditions .

Comparison with Similar Compounds

Comparison with Similar Compounds

The compound’s structural uniqueness lies in its combination of cyanopyrazine, piperidine, and thiophene-acetamide motifs. Below is a detailed comparison with structurally or functionally related compounds:

Structural Analogues

Functional Analogues

- Cyanopyrazine Derivatives: Compounds like those in and highlight the role of the cyano group in enhancing binding to enzymatic pockets via dipole interactions. The target compound’s 3-cyanopyrazine may offer superior affinity compared to non-cyano pyrazine derivatives .

- Piperidine-Acetamide Hybrids : ’s piperidinyl acetamides demonstrate the importance of the piperidine ring in improving solubility and membrane permeability. The methylene bridge in the target compound may reduce steric hindrance compared to direct piperidine-acetamide linkages .

- Thiophene vs. Thiazole : Thiophene’s electron-rich π-system () may favor interactions with aromatic residues in target proteins, whereas thiazole’s nitrogen atom () could participate in hydrogen bonding, leading to divergent biological profiles .

Pharmacological Potential

- The cyanopyrazine moiety is associated with kinase inhibition (e.g., antiproliferative activity in ), while thiophene-acetamide hybrids () are explored for antimicrobial and anticancer applications .

- Compared to thiazole analogs (), the target compound’s thiophene group may improve metabolic stability due to reduced susceptibility to oxidative metabolism .

Q & A

Q. Table 1: Key Analytical Parameters for Structural Validation

Q. Table 2: Recommended Biological Assays

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.